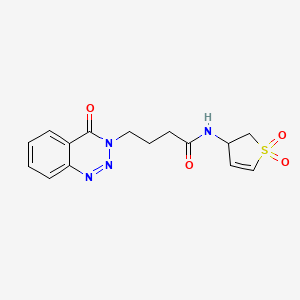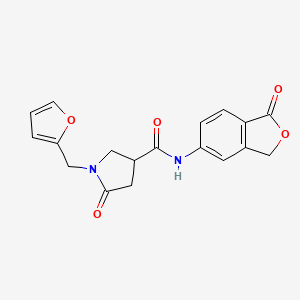![molecular formula C21H23N3O5 B11013145 N-[3-(acetylamino)phenyl]-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11013145.png)
N-[3-(acetylamino)phenyl]-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(acetylamino)phenyl]-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide: is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, which is a five-membered lactam, and is substituted with acetylamino and dimethoxyphenyl groups. The presence of these functional groups suggests that the compound may exhibit unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(acetylamino)phenyl]-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the acetylamino and dimethoxyphenyl groups through various substitution reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like crystallization, distillation, and chromatography are used to obtain the final product with the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(acetylamino)phenyl]-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The acetylamino and dimethoxyphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted analogs with different functional groups.
Wissenschaftliche Forschungsanwendungen
N-[3-(acetylamino)phenyl]-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Industry: The compound’s unique properties can be leveraged in the development of new materials, catalysts, and other industrial applications.
Wirkmechanismus
The mechanism of action of N-[3-(acetylamino)phenyl]-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The acetylamino and dimethoxyphenyl groups may play a crucial role in binding to enzymes or receptors, modulating their activity. The pyrrolidine ring structure can also influence the compound’s overall conformation and reactivity, affecting its biological and chemical behavior.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Zu den ähnlichen Verbindungen zu N-[3-(Acetylamino)phenyl]-1-(2,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-carboxamid gehören:
- N-[3-(Acetylamino)phenyl]-1-(2,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-carboxylat
- N-[3-(Acetylamino)phenyl]-1-(2,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-carboxamid
Einzigartigkeit
Die Einzigartigkeit von N-[3-(Acetylamino)phenyl]-1-(2,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-carboxamid liegt in seiner spezifischen Kombination von funktionellen Gruppen und Ringstruktur, die bestimmte chemische und biologische Eigenschaften verleihen. Im Vergleich zu ähnlichen Verbindungen kann es eine unterschiedliche Reaktivität, Stabilität und biologische Aktivität aufweisen, was es zu einer wertvollen Verbindung für verschiedene Forschungs- und industrielle Anwendungen macht.
Eigenschaften
Molekularformel |
C21H23N3O5 |
|---|---|
Molekulargewicht |
397.4 g/mol |
IUPAC-Name |
N-(3-acetamidophenyl)-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H23N3O5/c1-13(25)22-15-5-4-6-16(10-15)23-21(27)14-9-20(26)24(12-14)18-8-7-17(28-2)11-19(18)29-3/h4-8,10-11,14H,9,12H2,1-3H3,(H,22,25)(H,23,27) |
InChI-Schlüssel |
RWXWLOKXSDAPLN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2CC(=O)N(C2)C3=C(C=C(C=C3)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11013069.png)
![3-methyl-5-oxo-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11013078.png)
![N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-(pyridin-3-yl)quinoline-4-carboxamide](/img/structure/B11013088.png)
![N~1~,N~1~-dimethyl-N~3~-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1,3-dicarboxamide](/img/structure/B11013092.png)
![N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-L-leucine](/img/structure/B11013098.png)
![N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B11013105.png)

![N-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]pyrazine-2-carboxamide](/img/structure/B11013109.png)
![2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-[2-(2-pyridyl)ethyl]acetamide](/img/structure/B11013117.png)
![2,3-dimethyl-5-oxo-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11013119.png)
![N-[1-(2-oxo-2-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethyl)-1H-indol-4-yl]acetamide](/img/structure/B11013125.png)
![N-[2-(2-methoxyphenyl)ethyl]-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide](/img/structure/B11013127.png)

![Ethyl 2-{[(4-butyl-2-methyl-1,3-thiazol-5-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11013153.png)
